
Ethynyl Estradiol 3-Acetate
描述
Ethynyl Estradiol 3-Acetate is a synthetic estrogenic compound derived from estradiol, a natural estrogen hormone. It is commonly used in various hormonal therapies, including oral contraceptives and hormone replacement therapy. The compound is known for its high oral bioavailability and resistance to metabolic degradation, making it a preferred choice in pharmaceutical formulations .
准备方法
Synthetic Routes and Reaction Conditions
Ethynyl Estradiol 3-Acetate is synthesized through a series of chemical reactions starting from estradiolCommon reagents used in these reactions include acetylene gas for the ethynylation and acetic anhydride for the acetylation .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical synthesis using batch or continuous flow reactors. The process is optimized for high yield and purity, with stringent control over reaction conditions such as temperature, pressure, and pH. Solvent extraction and crystallization techniques are employed to isolate and purify the final product .
化学反应分析
Types of Reactions
Ethynyl Estradiol 3-Acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Acidic or basic catalysts are employed for substitution reactions
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can have different pharmacological properties .
科学研究应用
Contraceptive Research
EEA is a crucial component in many combined oral contraceptives (COCs). It has been extensively studied for its efficacy and safety profile. Recent research highlights include:
- Bioequivalence Studies : A study demonstrated the pharmacokinetics of EEA in a contraceptive vaginal ring, showing its effectiveness over multiple cycles. The results indicated a Pearl Index (PI) comparable to other contraceptive methods, confirming its reliability as a birth control option .
Study Type | Efficacy Measure | Pearl Index (PI) | Confidence Interval (CI) |
---|---|---|---|
Phase 3 Trials | Pregnancy Rate | 2.98 | [2.13, 4.06] |
Comparative Study | Cycle Control | 3.10 | [1.87, 4.84] |
Hormone Replacement Therapy
EEA has been used in HRT to manage menopausal symptoms effectively. Research indicates that it alleviates vasomotor symptoms such as hot flashes and night sweats:
- Clinical Trials : Studies have shown that EEA improves quality of life in postmenopausal women, significantly reducing symptoms compared to placebo .
Symptom | EEA Treatment Effectiveness | Placebo Effectiveness |
---|---|---|
Hot Flashes | Significant Reduction | Minimal Reduction |
Vaginal Atrophy | Marked Improvement | No Improvement |
Oncology Applications
EEA has been investigated for its role in treating hormone-sensitive cancers:
- Breast Cancer : EEA has been used as part of palliative care for breast cancer patients, particularly in cases where traditional therapies are not viable .
Case Study 1: Contraceptive Vaginal Ring
A multi-cycle study involving a contraceptive vaginal ring delivering EEA demonstrated high efficacy and user satisfaction among participants. The study included over 2,000 women and monitored cycle regularity and side effects.
- Findings : The ring was well-tolerated with minimal side effects reported, reinforcing the safety profile of EEA in long-term use .
Case Study 2: Hormonal Therapy for Menopausal Symptoms
In a cohort of postmenopausal women undergoing HRT with EEA, significant improvements were observed in managing menopausal symptoms over six months.
作用机制
Ethynyl Estradiol 3-Acetate exerts its effects by binding to estrogen receptors in target tissues. This binding activates the estrogen receptor, leading to the transcription of estrogen-responsive genes. The compound’s high affinity for the estrogen receptor and its resistance to metabolic degradation contribute to its potent estrogenic activity .
相似化合物的比较
Ethynyl Estradiol 3-Acetate is compared with other synthetic estrogens such as:
Ethinylestradiol: Similar in structure but lacks the acetate group, leading to different pharmacokinetic properties.
Mestranol: A prodrug of ethinylestradiol, converted to the active form in the body.
Estradiol Valerate: Another ester of estradiol, used in hormone replacement therapy but with different pharmacokinetics .
This compound is unique due to its high oral bioavailability and resistance to metabolic degradation, making it a preferred choice in oral contraceptives and hormone replacement therapies .
生物活性
Ethynyl estradiol 3-acetate (EEA) is a synthetic estrogen widely used in hormonal contraceptives and hormone replacement therapies. Its biological activity is primarily mediated through its interaction with estrogen receptors, leading to various physiological effects. This article explores the biological activity of EEA, including its mechanism of action, pharmacodynamics, clinical applications, and relevant case studies.
EEA exerts its effects by binding to estrogen receptors (ERs), specifically ERα and ERβ, which are distributed in various tissues such as the uterus, breast, bone, and brain. Upon binding, EEA induces conformational changes in the receptor, allowing it to translocate to the nucleus and regulate gene transcription. This process leads to the synthesis of specific proteins that mediate estrogenic effects, such as:
- Regulation of reproductive functions : EEA promotes endometrial proliferation and prepares the uterus for potential implantation.
- Metabolic effects : It influences lipid metabolism and enhances insulin sensitivity.
- Bone health : EEA helps maintain bone density by inhibiting bone resorption.
Pharmacodynamics
The pharmacodynamic profile of EEA includes:
- Agonistic activity : EEA acts as a potent agonist at estrogen receptors, leading to significant biological responses.
- Rapid effects : EEA can activate G protein-coupled estrogen receptors (GPER), resulting in rapid cellular responses independent of genomic actions .
- Hepatic effects : It increases the synthesis of sex hormone-binding globulin (SHBG) and thyroid-binding globulin (TBG), influencing the bioavailability of other hormones .
Clinical Applications
EEA is primarily used in:
- Contraception : As part of combined oral contraceptives (COCs), EEA effectively prevents ovulation and regulates menstrual cycles.
- Hormone Replacement Therapy (HRT) : It alleviates menopausal symptoms such as hot flashes and vaginal atrophy .
- Polycystic Ovary Syndrome (PCOS) : EEA is used in combination with progestins to manage symptoms associated with PCOS, including menstrual irregularities and hyperandrogenism .
Case Studies and Research Findings
-
Efficacy in PCOS Management :
A randomized controlled trial compared the effects of metformin versus EEA combined with cyproterone acetate in women with PCOS. Results indicated that EEA significantly improved hormonal profiles and menstrual regularity compared to metformin alone . -
Impact on Carotid Artery Thickness :
A study assessing carotid intima-media thickness (IMT) in PCOS patients found that treatment with EEA resulted in favorable changes in metabolic markers but did not significantly alter IMT compared to baseline measurements. This suggests that while EEA may improve certain metabolic parameters, its impact on vascular health requires further investigation . -
Safety Profile :
Clinical trials have demonstrated that low-dose formulations containing EEA have a safety profile comparable to other hormonal contraceptives. However, there are concerns regarding potential side effects such as venous thromboembolism (VTE) associated with higher doses of estrogens .
Table 1: Summary of Clinical Effects of this compound
Clinical Application | Effect | Reference |
---|---|---|
Contraception | Prevents ovulation | |
HRT | Alleviates menopausal symptoms | |
PCOS | Regulates menstrual cycles | |
Vascular Health | No significant change in IMT |
Table 2: Safety Profile Comparison
属性
IUPAC Name |
[(8R,9S,13S,14S,17R)-17-ethynyl-17-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl] acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26O3/c1-4-22(24)12-10-20-19-7-5-15-13-16(25-14(2)23)6-8-17(15)18(19)9-11-21(20,22)3/h1,6,8,13,18-20,24H,5,7,9-12H2,2-3H3/t18-,19-,20+,21+,22+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHONTIANOSNSAH-AANPDWTMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC2=C(C=C1)C3CCC4(C(C3CC2)CCC4(C#C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1=CC2=C(C=C1)[C@H]3CC[C@]4([C@H]([C@@H]3CC2)CC[C@]4(C#C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70628371 | |
Record name | (17alpha)-17-Hydroxy-19-norpregna-1,3,5(10)-trien-20-yn-3-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70628371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5779-47-5 | |
Record name | (17alpha)-17-Hydroxy-19-norpregna-1,3,5(10)-trien-20-yn-3-yl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70628371 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。